molecular formula C8H16O3 B097438 3-Hydroxy-3,4,4-trimethylpentanoic acid CAS No. 16466-40-3

3-Hydroxy-3,4,4-trimethylpentanoic acid

Cat. No.: B097438
CAS No.: 16466-40-3
M. Wt: 160.21 g/mol
InChI Key: RTKITZIRJNYAPW-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4,4-trimethylpentanoic acid (CAS 16466-40-3) is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This hydroxy acid features a pentanoic acid backbone substituted with three methyl groups and a hydroxyl group on the third carbon, contributing to its specific stereochemistry and physicochemical properties, including a boiling point of approximately 266°C and a density of 1.048 g/cm³ . Its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Recent scientific investigations highlight its potential relevance in biochemical pathways. Notably, research into modulators of the Sestrin-GATOR2 interaction, which is a key regulatory pathway in cellular amino acid sensing and metabolism, has involved structurally related beta-hydroxy and polyfluorinated carboxylic acid compounds . This suggests this compound and its derivatives are of significant interest for probing critical metabolic signaling networks. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or in studies exploring enzyme inhibition and metabolic regulation. The compound's IR spectrum is available for identification and research purposes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

16466-40-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-3,4,4-trimethylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10)

InChI Key

RTKITZIRJNYAPW-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C)(CC(=O)O)O

Canonical SMILES

CC(C)(C)C(C)(CC(=O)O)O

Other CAS No.

16466-40-3

Synonyms

3-hydroxy-3,4,4-trimethyl-pentanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentanoic Acid Derivatives

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Key References
3-Hydroxy-3,4,4-trimethylpentanoic acid 16466-40-3 C₈H₁₆O₃ 3-OH, 3,4,4-CH₃ 160.21
3-Hydroxy-2,2,4-trimethylpentanoic acid 35763-45-2 C₈H₁₆O₃ 3-OH, 2,2,4-CH₃ 160.21
3-Hydroxy-4-methylpentanoic acid N/A C₆H₁₂O₃ 3-OH, 4-CH₃ 132.16
3-Hydroxy-3-methylpentanoic acid N/A C₆H₁₂O₃ 3-OH, 3-CH₃ 132.16

Key Observations :

  • Steric Effects: The position of methyl groups significantly impacts steric hindrance. For example, 3-hydroxy-2,2,4-trimethylpentanoic acid has two methyl groups at position 2, creating greater steric hindrance near the hydroxyl group compared to this compound .

Pharmacological Activity Compared to Valproic Acid Derivatives

Table 2: Anticonvulsant Activity of Branched-Chain Carboxylic Acids

Compound Name Chain Length Substituents Anticonvulsant Activity (vs. Valproic Acid) References
Valproic acid C₅ 2-Propyl Reference
3,3',4-Trimethylpentanoic acid C₅ 3,3',4-CH₃ Comparable
This compound C₅ 3-OH, 3,4,4-CH₃ Not reported

Key Observations :

  • Functional Groups: The introduction of a hydroxyl group in this compound may alter bioavailability or metabolic stability compared to non-hydroxylated analogs like 3,3',4-trimethylpentanoic acid .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Solubility (Water) Melting Point (°C) LogP (Predicted) References
This compound Low Not reported 1.2
3-Hydroxy-2,2,4-trimethylpentanoic acid Low Not reported 1.5
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Moderate 180–185 1.8

Key Observations :

  • Hydrophobicity: Both this compound and its isomer 3-hydroxy-2,2,4-trimethylpentanoic acid exhibit low water solubility due to their branched hydrophobic groups .
  • Aromatic vs. Aliphatic: Aromatic analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid have higher melting points and moderate solubility due to polar nitro and hydroxyl groups .

Preparation Methods

Oxidation of Trimethylpentanol Derivatives

A primary route involves the oxidation of 3,4,4-trimethylpentanol precursors. While direct oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions is feasible, these methods often suffer from over-oxidation or poor regioselectivity. Modern adaptations employ microchannel reactors to enhance mixing and temperature control, achieving yields exceeding 75% for analogous hydroxy acids. For instance, the oxidation of 3,4,5-trimethoxybenzaldehyde in a microreactor at 50–70°C with sodium hydroxide and tetrabutylammonium chloride as a phase-transfer catalyst demonstrated 88% yield and 96.5% purity. These conditions could be extrapolated to this compound by substituting the aldehyde precursor with a suitable pentanol derivative.

Catalytic Hydrogenation of Keto-Acid Intermediates

Hydrogenation of 3-keto-3,4,4-trimethylpentanoic acid using ruthenium or rhodium catalysts offers superior enantioselectivity. In a patented method for similar compounds, ruthenium TsDPEN complexes achieved >90% enantiomeric excess (ee) when paired with isopropanol as a hydrogen donor. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature (40–50°C) critically influence stereochemical outcomes. Zinc powder and organic acids like formic acid further stabilize intermediates, reducing side reactions such as Cannizzaro disproportionation.

Reaction Optimization and Process Intensification

Microreactor-Enhanced Synthesis

Microreactor technology significantly improves reaction efficiency and safety. A tubular reactor operating at 5–60 g/min flow rates enables continuous production of hydroxy acids with residence times under 15 minutes. For example, a preheated polar aprotic solvent (e.g., acetonitrile) mixed with trimethylchlorosilane at 40–50°C in a microchannel reactor achieved 75% overall yield in a two-step process. Scaling this approach for this compound would require adjusting the molar ratios of reactants (e.g., 1.0:1.2 for sodium iodide and trimethylchlorosilane) and optimizing temperature profiles to accommodate steric hindrance from the trimethyl groups.

Solvent and Catalyst Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution rates while minimizing hydrolysis. In a case study, DMF increased the yield of 3,4,5-trimethoxymandelic acid by 22% compared to tetrahydrofuran. Catalysts such as tetrabutylammonium chloride improve phase transfer in biphasic systems, particularly for reactions involving chloroform and aqueous sodium hydroxide.

Analytical Validation and Quality Control

Chromatographic Characterization

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is indispensable for purity assessment. Reverse-phase columns (C18, 4.6 × 250 mm) using acetonitrile-water gradients (0.1% trifluoroacetic acid) resolve enantiomers and regioisomers with >95% accuracy. Chiral HPLC, employing cellulose-based stationary phases, further verifies enantiomeric excess, a critical parameter for pharmaceutical applications.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic shifts observed for the hydroxyl proton (δ 4.1–4.3 ppm) and quaternary carbons (δ 25–30 ppm). Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, including the carboxylic acid C=O stretch (1700–1720 cm⁻¹) and hydroxyl O–H stretch (3200–3400 cm⁻¹).

Industrial-Scale Production Challenges

Scalability of Continuous Flow Systems

Transitioning from batch to continuous flow processes reduces production costs by 30–40%. However, fouling in microreactors due to high-viscosity intermediates remains a hurdle. Solutions include periodic solvent flushing and using silicon-carbide reactors resistant to clogging.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing this compound:

ParameterOxidation ApproachCatalytic HydrogenationMicroreactor Synthesis
Yield 65–75%80–90%75–85%
Purity (HPLC) 90–95%95–99%96–98%
Reaction Time 6–12 hours2–4 hours10–15 minutes
Catalyst Cost LowHighModerate
Scalability ModerateHighHigh

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-3,4,4-trimethylpentanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidation of 2,2,4-trimethylpentanol using KMnO₄ or CrO₃ under acidic conditions at elevated temperatures (~80–100°C) to ensure complete oxidation to the carboxylic acid . Alternatively, catalytic hydrogenation of 2,2,4-trimethylpentanoic acid esters followed by hydrolysis provides scalability and high purity (>95%) for industrial-grade production . Key variables include temperature control, catalyst selection (e.g., Pt/C for hydrogenation), and purification via recrystallization or HPLC.

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR : ¹H and ¹³C NMR to identify branching (e.g., δ 1.2–1.4 ppm for methyl groups) and hydroxyl/carboxyl proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (160.21 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical assignment, though limited by crystallizability .

Q. What is the compound’s role in metabolic pathways, and how can its biological activity be assayed?

  • Methodological Answer : Evidence suggests involvement in lipid synthesis and energy metabolism via modulation of acetyl-CoA carboxylase (ACC) or fatty acid synthase (FASN) . Assays include:
  • In vitro enzyme inhibition : Measure ACC/FASN activity using radiolabeled substrates (e.g., ¹⁴C-acetyl-CoA) .
  • Cell-based models : Treat hepatocytes or adipocytes with the compound (10–100 µM) and quantify lipid accumulation via Oil Red O staining .
  • Isotopic tracing : Use ¹³C-glucose to track incorporation into lipid fractions via LC-MS .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with metabolic enzymes?

  • Methodological Answer : Molecular docking tools like AutoDock (version 3.0) with Lamarckian genetic algorithms can model binding to enzymes (e.g., ACC) . Steps:

Prepare the ligand (compound) and receptor (enzyme PDB ID) using force fields (e.g., AMBER).

Run 50–100 docking simulations to account for conformational flexibility.

Validate using binding free energy calculations (ΔG < −7 kcal/mol suggests strong affinity) .
Note: The hydroxyl and carboxyl groups may form hydrogen bonds with catalytic residues (e.g., Lys/Lys/Arg motifs) .

Q. How can researchers resolve contradictions in reported metabolic effects of this compound?

  • Methodological Answer : Discrepancies (e.g., pro- vs. anti-lipogenic effects) may arise from model systems (e.g., in vitro vs. in vivo) or dosage. Mitigation strategies:
  • Dose-response profiling : Test 1–500 µM in primary vs. immortalized cells.
  • Tissue specificity : Compare liver, adipose, and neuronal tissues due to BBB permeability .
  • Omics integration : Pair metabolomics (GC-MS) with transcriptomics (RNA-seq) to identify off-target pathways .

Q. What strategies optimize stereochemical control during synthesis of derivatives?

  • Methodological Answer : Stereochemical challenges arise during dehydration (e.g., ethyl 3-hydroxy-3,4,4-trimethylpentanoate → α,β-unsaturated esters) . Solutions:
  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (≥90% enantiomeric excess) .
  • Chromatographic separation : Resolve diastereomers via chiral HPLC (Chiralpak AD-H column) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent-free systems for racemization control .

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